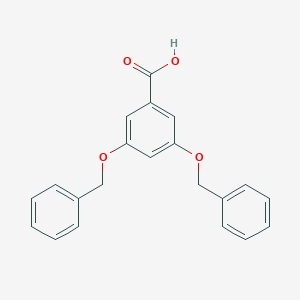

3,5-Bis(benzyloxy)benzoic acid

Overview

Description

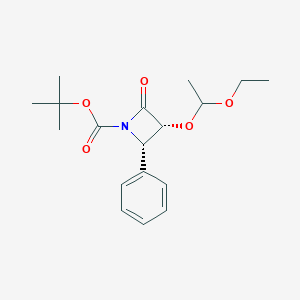

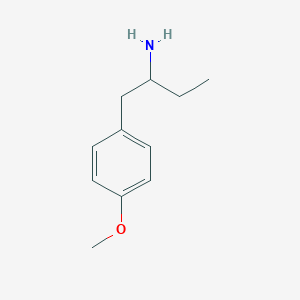

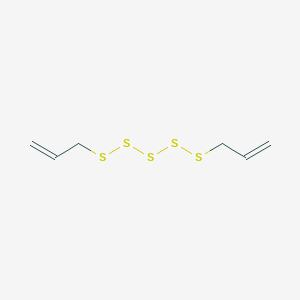

3,5-Bis(benzyloxy)benzoic acid (3,5-BBBA) is a versatile organic compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of 137-139°C, and it is soluble in both water and organic solvents. 3,5-BBBA is a derivative of benzoic acid, and its structure consists of two benzyloxy groups attached to the benzoic acid moiety. 3,5-BBBA has been used in a variety of research applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

NK1 Antagonists

Alpha methyl substitution in 3,5-bis(trifluoromethyl)benzyl ethers enhances the affinity and duration of action for NK1 antagonists, which can improve their anti-inflammatory properties (Swain et al., 1997).

Hyperbranched Polyesters

The AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid is used to synthesize hyperbranched polyesters with varied molecular weights and degrees of branching (Blencowe et al., 2003).

Metal Oxide Surface Bivalent Anchor

3,5-bis(phosphonomethyl)benzoic acid is a promising metal oxide surface bivalent anchor, effectively binding to various oxide surfaces (Nakhle et al., 1999).

Supramolecular Arrangement

The compound forms two-dimensional layers and coordinating polymers with calcium, showcasing potential in material sciences (Przybył et al., 2013).

Dendritic Polypyridine Ligands

Efficient synthesis of dendritic polypyridine ligands, including 3,5-bis(2,2′-bipyridin-4-ylethynyl)benzoic acid, has been developed for various applications (Zalas et al., 2012).

Metal-Organic Polymers

Metal-organic polymers based on derivatives show diverse structural diversity and magnetic properties, useful in multiple applications (Fan et al., 2014).

Hyperbranched Aromatic Polyamide

Synthesized by thermal polymerization of 3,5-bis(4-aminophenoxy)benzoic acid, these polyamides are similar to polymers in properties (Yang et al., 1999).

Poly(ester-amide)s Synthesis

The synthesis of hyperbranched poly(ester-amide)s based on 3hydroxybenzoic acid and 3,5-diaminobenzoic acid results in high molecular weight polymers (Kricheldorf & Loehden, 1995).

Simplified Synthesis Method

A simpler and lower-cost method for synthesizing 3,5-bis(aminomethyl)benzoic acid was developed (Yong, 2010).

Fluorescent Probes

Certain complexes synthesized with tricarboxylic acids, including derivatives, can be used as fluorescent probes for detecting Fe3+ ions (Zhao et al., 2019).

Safety and Hazards

3,5-Bis(benzyloxy)benzoic acid is classified as a skin irritant and can cause serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name |

3,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQIBPUGSWVDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183112 | |

| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28917-43-3 | |

| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28917-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28917-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(phenylmethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3,5-Bis(benzyloxy)benzoic acid in synthetic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. It acts as a precursor for constructing dendritic macromolecules with a modifiable hydrophobic/hydrophilic surface []. Researchers can selectively remove the benzyl ether chain ends through hydrogenolysis, creating a dendritic macromolecule with phenolic chain ends. These phenolic groups can be further modified, transforming the initially hydrophobic molecule into a hydrophilic, water-soluble one []. This property makes it valuable for creating materials with tailored surface properties. Additionally, it is used in the synthesis of isoquinolone alkaloids, specifically siamine, through a route involving an intramolecular aza-Wittig reaction [].

Q2: How does the structure of this compound influence its coordination chemistry with lanthanides?

A2: The structure of this compound, specifically the presence of the deprotonated carboxylate group, enables it to act as a ligand in lanthanide coordination polymers []. Replacing the hydroxyl hydrogens of 3,5-dihydroxybenzoic acid with benzyl groups influences the crystal packing and photophysical properties of the resulting complexes. For example, when coordinated with terbium (Tb3+), this compound forms one-dimensional coordination polymers exhibiting bright green luminescence with high quantum yields [].

Q3: Are there efficient methods for synthesizing this compound?

A3: Yes, this compound can be synthesized efficiently in a one-pot reaction using 3,5-dihydroxybenzoic acid, benzyl chloride (C6H5CH2Cl), sodium bicarbonate (NaHCO3), and potassium hydroxide (KOH) in a suitable solvent []. This method has proven to be more efficient than previous synthetic routes, offering a yield of 70% [].

Q4: What insights do crystallographic studies provide about the structure of this compound?

A4: Single-crystal X-ray diffraction studies of this compound reveal that the benzyl rings adopt a syn-anti conformation relative to the central benzene ring [, ]. The molecule exhibits intermolecular hydrogen bonding through the carboxylic acid group, leading to the formation of chain-like structures in the crystal lattice [].

Q5: How does the presence of this compound influence the crystal packing in compounds where it acts as a substituent?

A5: In compounds where this compound is a substituent, its presence can influence the crystal packing through a combination of C−H⋯N(cyano), C−H⋯O(ether), and C−H⋯π interactions []. These interactions contribute to the overall stability of the crystal structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

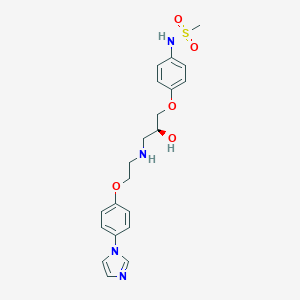

![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)